molecular formula C13H13ClN2O4 B6201693 4-chloro-6,7-diethoxy-3-nitroquinoline CAS No. 1974746-64-9

4-chloro-6,7-diethoxy-3-nitroquinoline

Cat. No. B6201693
CAS RN: 1974746-64-9
M. Wt: 296.7
InChI Key:
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Description

“4-chloro-6,7-diethoxy-3-nitroquinoline” is a chemical compound with the molecular formula C11H9ClN2O4 . It has a molecular weight of 268.65 .


Molecular Structure Analysis

The molecular structure of “4-chloro-6,7-diethoxy-3-nitroquinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted with a chlorine atom, two ethoxy groups, and a nitro group .


Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-6,7-diethoxy-3-nitroquinoline” are not available, nitroquinolines are known to undergo a variety of reactions. For example, they can participate in [3+2] cycloaddition reactions with azomethine ylides to form pyrroloquinolines .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-chloro-6,7-diethoxy-3-nitroquinoline can be achieved through a multi-step process involving the nitration of a commercially available starting material, followed by several chemical transformations to introduce the desired functional groups.", "Starting Materials": ["2,4-diethoxyaniline", "nitric acid", "sulfuric acid", "hydrochloric acid", "sodium hydroxide", "chlorine gas", "sodium bicarbonate", "potassium carbonate", "acetic anhydride", "acetic acid", "ethanol", "water"], "Reaction": [ "Nitration of 2,4-diethoxyaniline with nitric acid and sulfuric acid to yield 2,4-diethoxy-3-nitroaniline", "Reduction of 2,4-diethoxy-3-nitroaniline with hydrogen gas and palladium on carbon catalyst to yield 2,4-diethoxy-3-aminonitrobenzene", "Diazotization of 2,4-diethoxy-3-aminonitrobenzene with hydrochloric acid and sodium nitrite to yield 2,4-diethoxy-3-nitrobenzenediazonium chloride", "Coupling of 2,4-diethoxy-3-nitrobenzenediazonium chloride with 6-chloroquinoline in the presence of copper powder to yield 4-chloro-6,7-diethoxy-3-nitroquinoline", "Reduction of 4-chloro-6,7-diethoxy-3-nitroquinoline with sodium dithionite in the presence of sodium bicarbonate to yield 4-chloro-6,7-diethoxy-3-aminoquinoline", "Alkylation of 4-chloro-6,7-diethoxy-3-aminoquinoline with ethyl iodide in the presence of potassium carbonate to yield 4-chloro-6,7-diethoxy-3-ethylaminoquinoline", "Acetylation of 4-chloro-6,7-diethoxy-3-ethylaminoquinoline with acetic anhydride in the presence of acetic acid to yield 4-chloro-6,7-diethoxy-3-ethylaminoquinoline acetate", "Deprotection of 4-chloro-6,7-diethoxy-3-ethylaminoquinoline acetate with sodium hydroxide to yield 4-chloro-6,7-diethoxy-3-nitroquinoline" ] }

CAS RN

1974746-64-9

Molecular Formula

C13H13ClN2O4

Molecular Weight

296.7

Purity

95

Origin of Product

United States

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